molecular formula C8H10N2O2 B145769 Ethyl 4-methylpyrimidine-5-carboxylate CAS No. 110960-73-1

Ethyl 4-methylpyrimidine-5-carboxylate

Cat. No.: B145769
CAS No.: 110960-73-1
M. Wt: 166.18 g/mol
InChI Key: VVZGEVKJTLFQQS-UHFFFAOYSA-N
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Description

Ethyl 4-methylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H10N2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Ethyl 4-methylpyrimidine-5-carboxylate is a derivative of pyrimidine, which has been shown to have potential neuroprotective and anti-neuroinflammatory properties . The primary targets of this compound are the endoplasmic reticulum (ER) chaperone , BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . These targets play a crucial role in the regulation of cellular stress responses and apoptosis, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activity. This inhibition results in a reduction in ER stress and apoptosis, which are key processes involved in neurodegenerative diseases . Additionally, the compound has been shown to have favorable interactions with the active residues of ATF4 and NF-kB proteins , which are involved in cellular stress responses and inflammatory pathways, respectively .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . This inhibition can help prevent cell death and promote cell survival . The compound also inhibits the NF-kB inflammatory pathway, which plays a crucial role in immune and inflammatory responses . By inhibiting this pathway, the compound can potentially reduce inflammation and provide neuroprotection .

Pharmacokinetics

It is known that the compound has a high gastrointestinal absorption and is bbb permeant , suggesting that it can be readily absorbed and distributed throughout the body, including the brain

Result of Action

The result of the compound’s action is a significant reduction in ER stress and apoptosis in human neuronal cells . This can lead to enhanced neuronal survival and function, making the compound a potential therapeutic agent for neurodegenerative diseases . Additionally, the compound has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells , suggesting that it may also have anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylpyrimidine-5-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl cyanoacetate with formamide in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-methylpyrimidine-5-carboxylic acid, while reduction can produce 4-methylpyrimidine-5-methanol .

Properties

IUPAC Name

ethyl 4-methylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-9-5-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZGEVKJTLFQQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90526168
Record name Ethyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110960-73-1
Record name Ethyl 4-methylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90526168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Intermediate 51 (9.7 g, 52.4 mmol) and Formamidine acetate (5.4 g, 52.4 mmol), were dissolved in EtOH and added NaOEt (3.6 g, 52.4 mmol). This mixture was refluxed for 6 h. After that, ethanol removed on rotavapour followed by work-up (AcOEt/H2O) to obtain the crude. Crude was purified by column chromatography using 60-120 mesh silicagel and AcOEt and Petether (25:75) as eluent to obtain the title compound (2.7 g).
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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